molecular formula C12H17N5 B6644916 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile

2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile

Cat. No. B6644916
M. Wt: 231.30 g/mol
InChI Key: YSDIGSNDQVLSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile, also known as DMAPP, is a chemical compound that has gained significant attention in the field of scientific research. DMAPP is a pyrimidine derivative that has shown promising results in various research applications due to its unique chemical properties.

Mechanism of Action

2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile's mechanism of action involves the inhibition of enzymes involved in the synthesis of DNA and RNA, which are essential for cell division. By inhibiting these enzymes, 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one of the limitations of using 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile. One area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile. Another area of research is the identification of new targets for 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile, which could potentially lead to the development of new drugs for the treatment of other diseases. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile in vivo.

Synthesis Methods

2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile can be synthesized through various chemical methods, including the use of catalytic hydrogenation and cyclization reactions. However, the most common method of synthesis involves the reaction of 2-chloro-6-methylpyrimidine-4-carbonitrile with dimethylamine in the presence of a base.

Scientific Research Applications

2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.

properties

IUPAC Name

2-[3-(dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-6-10(7-13)15-12(14-9)17-5-4-11(8-17)16(2)3/h6,11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDIGSNDQVLSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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